molecular formula C8H7BrO2 B019724 4-Bromophenylacetic acid CAS No. 1878-68-8

4-Bromophenylacetic acid

Cat. No. B019724
M. Wt: 215.04 g/mol
InChI Key: QOWSWEBLNVACCL-UHFFFAOYSA-N
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Patent
US05723620

Procedure details

A solution of 43 g (200 mmol) of 4-bromophenylacetic acid and 0.2 g of conc. H2SO4 in 470 ml of ethanol was refluxed for 16 hours. The reaction mixture was cooled to ambient temperature, stirred with 6 g of solid K2CO3 for 30 minutes and then filtered. The filtrate was concentrated in vacuo, diluted with Et2O (200 ml), washed with 10% aqueous NaHCO3 (10 ml) and brine (10 ml), dried over MgSO4 and concentrated in vacuo to give the title compound as a colorless oil.
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.OS(O)(=O)=O.C([O-])([O-])=O.[K+].[K+].[CH2:23](O)[CH3:24]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([O:11][CH2:23][CH3:24])=[O:10])=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)O
Name
Quantity
0.2 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
470 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
solid
Quantity
6 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with Et2O (200 ml)
WASH
Type
WASH
Details
washed with 10% aqueous NaHCO3 (10 ml) and brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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